molecular formula C21H18F3N3OS B2459347 2-(butan-2-ylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536716-29-7

2-(butan-2-ylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2459347
CAS No.: 536716-29-7
M. Wt: 417.45
InChI Key: LQESXRGWKIFHLM-UHFFFAOYSA-N
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Description

2-(butan-2-ylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(butan-2-ylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

2-(butan-2-ylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or sulfides.

Scientific Research Applications

This compound has shown potential in various scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, indole derivatives, including this compound, have been studied for their antiviral, anticancer, and anti-inflammatory properties . The trifluoromethyl group in the compound enhances its biological activity and stability, making it a valuable candidate for drug development . Additionally, it has applications in the pharmaceutical industry as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(butan-2-ylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The indole nucleus in the compound allows it to bind with high affinity to multiple receptors, influencing various biological processes . The trifluoromethyl group further enhances its binding properties and stability. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Properties

IUPAC Name

2-butan-2-ylsulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3OS/c1-3-12(2)29-20-26-17-15-9-4-5-10-16(15)25-18(17)19(28)27(20)14-8-6-7-13(11-14)21(22,23)24/h4-12,25H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQESXRGWKIFHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(=O)N1C3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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